Cas no 1349659-38-6 (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione)

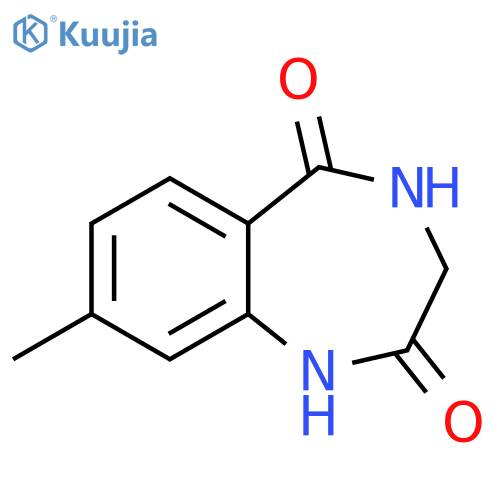

1349659-38-6 structure

商品名:8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

CAS番号:1349659-38-6

MF:C10H10N2O2

メガワット:190.198602199554

MDL:MFCD31001738

CID:5323660

PubChem ID:23354239

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin e-2,5-dione

- 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

-

- MDL: MFCD31001738

- インチ: 1S/C10H10N2O2/c1-6-2-3-7-8(4-6)12-9(13)5-11-10(7)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13)

- InChIKey: FQEVNOFNICOSDI-UHFFFAOYSA-N

- ほほえんだ: N1C2=CC(C)=CC=C2C(=O)NCC1=O

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24484144-2.5g |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

1349659-38-6 | 95.0% | 2.5g |

$1202.0 | 2025-02-19 | |

| 1PlusChem | 1P0287Q4-2.5g |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

1349659-38-6 | 95% | 2.5g |

$1548.00 | 2023-12-22 | |

| 1PlusChem | 1P0287Q4-5g |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

1349659-38-6 | 95% | 5g |

$2261.00 | 2023-12-22 | |

| Enamine | EN300-24484144-1g |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

1349659-38-6 | 95% | 1g |

$614.0 | 2023-09-15 | |

| Aaron | AR0287YG-5g |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

1349659-38-6 | 95% | 5g |

$2472.00 | 2023-12-16 | |

| 1PlusChem | 1P0287Q4-250mg |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

1349659-38-6 | 95% | 250mg |

$407.00 | 2023-12-22 | |

| 1PlusChem | 1P0287Q4-500mg |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

1349659-38-6 | 95% | 500mg |

$656.00 | 2023-12-22 | |

| Enamine | EN300-24484144-10.0g |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

1349659-38-6 | 95.0% | 10.0g |

$2638.0 | 2025-02-19 | |

| Enamine | EN300-24484144-0.5g |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

1349659-38-6 | 95.0% | 0.5g |

$480.0 | 2025-02-19 | |

| Enamine | EN300-24484144-0.25g |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

1349659-38-6 | 95.0% | 0.25g |

$289.0 | 2025-02-19 |

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1349659-38-6 (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量